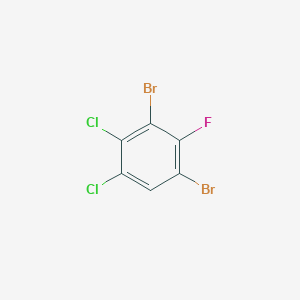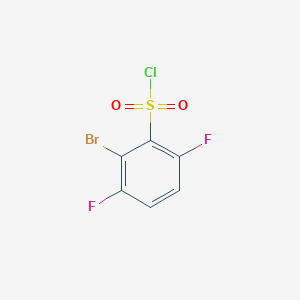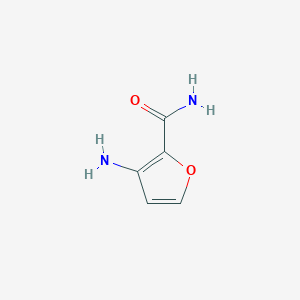![molecular formula C12H23ClN2O2 B12848232 3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)
3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride is a bicyclic organic compound featuring a diazabicyclo structure. The N9-BOC protection refers to the tert-butyloxycarbonyl group attached to the nitrogen atom, which enhances the compound’s stability and solubility. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride typically involves a multi-step process:
Formation of the Diazabicyclo Structure: This can be achieved through a [3+2] cycloaddition reaction involving azomethine ylides and activated alkenes.
Hydrochloride Formation: The final step involves converting the BOC-protected compound into its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride undergoes various chemical reactions, including:
Oxidation: :
特性
分子式 |
C12H23ClN2O2 |
|---|---|
分子量 |
262.77 g/mol |
IUPAC名 |
tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)8-13-7-9;/h9-10,13H,4-8H2,1-3H3;1H |
InChIキー |
BEYZTBQRUDONMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


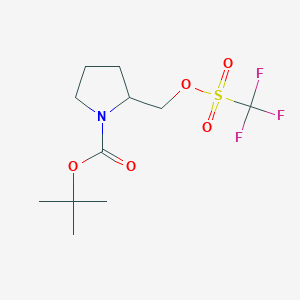
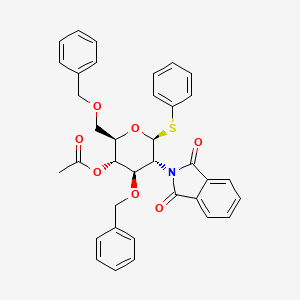

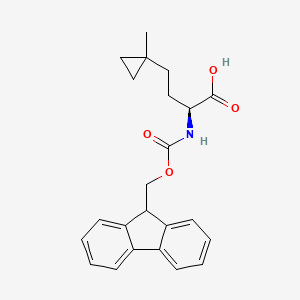
![(Carboxymethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B12848173.png)
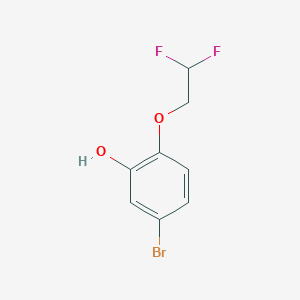



![O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12848202.png)
